5,7-Dicyclopropyl-2,6-dimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one
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Overview
Description
5,7-Dicyclopropyl-2,6-dimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one is a heterocyclic compound with a unique structure that includes cyclopropyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dicyclopropyl-2,6-dimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopropyl and dimethyl-substituted pyrrole derivatives, which are subjected to cyclization reactions to form the desired pyridazinone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) can enhance the efficiency and quality of the production process .
Chemical Reactions Analysis
Types of Reactions
5,7-Dicyclopropyl-2,6-dimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound .
Scientific Research Applications
5,7-Dicyclopropyl-2,6-dimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5,7-Dicyclopropyl-2,6-dimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindole-1,3,5,7-tetrone: This compound shares a similar pyrrolo structure but differs in its functional groups and overall reactivity.
2,5-Dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione:
Uniqueness
5,7-Dicyclopropyl-2,6-dimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one is unique due to its specific cyclopropyl and dimethyl substitutions, which confer distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H17N3O |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
5,7-dicyclopropyl-3,6-dimethylpyrrolo[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C14H17N3O/c1-16-12(8-3-4-8)10-7-15-17(2)14(18)11(10)13(16)9-5-6-9/h7-9H,3-6H2,1-2H3 |
InChI Key |
XGRQGFBVJMZESU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=NN(C(=O)C2=C1C3CC3)C)C4CC4 |
Origin of Product |
United States |
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